N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
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Overview
Description
The compound “N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide” is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, an oxadiazole ring, and a pyrazole ring with a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole and pyrazole rings, along with the methoxyphenyl and carboxamide groups . The exact structure would depend on the specific arrangement and bonding of these groups.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the heterocyclic rings and the electron-donating methoxy group . The carboxamide group could potentially participate in acid-base reactions.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group and the aromatic rings could impact its solubility, while the heterocyclic rings could influence its stability .Scientific Research Applications
Synthesis and Antibacterial Activity
One study explored the synthesis of novel compounds with structural similarities to N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide and tested their antibacterial activity. These compounds were synthesized through condensation and cyclization processes, leading to the formation of disubstituted and monosubstituted 1,3,4-oxadiazoles. The antibacterial activity was evaluated, showcasing the potential application of these compounds in combating bacterial infections (Aghekyan et al., 2020).
Cytotoxicity and Anticancer Potential
Another area of research involves the synthesis and characterization of derivatives for cytotoxic activity against cancer cells. For instance, pyrazole and pyrazolo[1,5-a]pyrimidine derivatives were synthesized and screened for their in vitro cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating the significant potential of these compounds in anticancer therapy (Hassan, Hafez, & Osman, 2014).
Antidiabetic Screening
Research has also been conducted on the antidiabetic potential of related compounds. A series of N-substituted derivatives were synthesized and evaluated for their in vitro antidiabetic activity using the α-amylase inhibition assay, indicating the relevance of these compounds in diabetes management (Lalpara et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,5-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c1-9-8-12(19-20(9)2)13(21)16-15-18-17-14(23-15)10-4-6-11(22-3)7-5-10/h4-8H,1-3H3,(H,16,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDBESHELKLBAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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